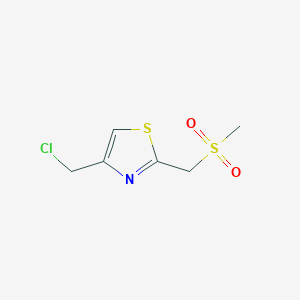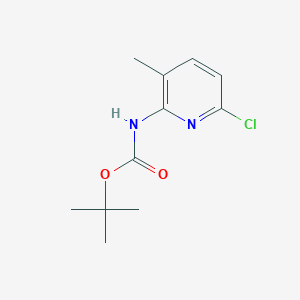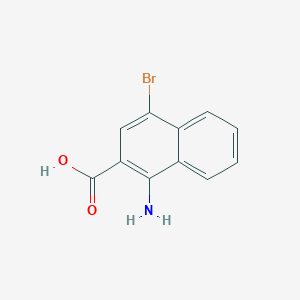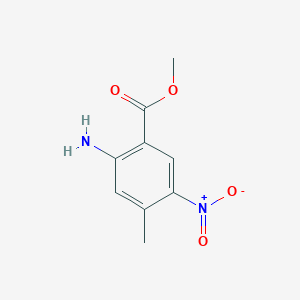
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole
説明
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole, also known as CMMS-T, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the thiazole family and is an important intermediate in the synthesis of several pharmaceuticals. CMMS-T has been studied for its ability to interact with proteins and enzymes and its potential as a therapeutic agent.
科学的研究の応用
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has been used in a variety of scientific research applications, including the study of protein-protein interactions and enzyme inhibition. It has also been used in the synthesis of other pharmaceutical compounds, such as thiazolidinediones, which are used to treat type 2 diabetes. In addition, this compound has been used in the synthesis of other compounds, such as quinazolines, which are used as anti-tumor agents.
作用機序
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole interacts with proteins and enzymes by forming covalent bonds with their active sites. This interaction results in the inhibition of the enzyme’s activity, which can lead to a variety of biochemical and physiological effects. This compound has also been shown to interact with other molecules, such as lipids, which can affect the structure and function of the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the type of protein or enzyme that it interacts with. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased fatty acid levels in the body. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to decreased levels of cholesterol in the body.
実験室実験の利点と制限
The use of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, this compound can be used in a variety of experimental systems, including cell cultures, animal models, and biochemical assays.
However, there are some limitations to using this compound in lab experiments. For example, the compound is relatively insoluble in water, which can limit its use in aqueous solutions. Additionally, this compound has been shown to interact with other molecules, which can lead to unexpected results in some experiments.
将来の方向性
Future research on 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole may focus on its ability to interact with other molecules, such as lipids, and its potential as a therapeutic agent. Additionally, further research may focus on the use of this compound in the synthesis of other compounds, such as quinazolines and thiazolidinediones. Finally, research may focus on the use of this compound in the study of protein-protein interactions and enzyme inhibition.
特性
IUPAC Name |
4-(chloromethyl)-2-(methylsulfonylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S2/c1-12(9,10)4-6-8-5(2-7)3-11-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPCSCZLURCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)


![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
